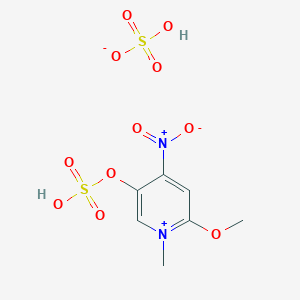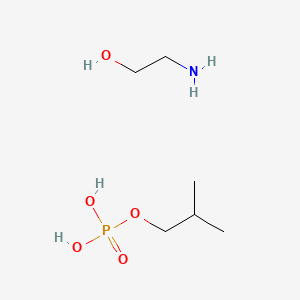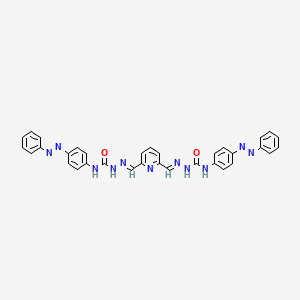
2,6-Pyridinedicarbaldehyde bis(N-(4-(phenyldiazenyl)phenyl)semicarbazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 407066 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of NSC 407066 would likely involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to maximize yield and minimize costs. Additionally, industrial production would involve stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
NSC 407066 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 407066 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from the reactions of NSC 407066 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学研究应用
NSC 407066 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: NSC 407066 is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: NSC 407066 is used in the development of new materials and chemical products.
作用机制
The mechanism of action of NSC 407066 involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved in the action of NSC 407066 are still under investigation.
相似化合物的比较
NSC 407066 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other agents within the National Cancer Institute’s Developmental Therapeutics Program that share structural or functional similarities. The uniqueness of NSC 407066 may lie in its specific chemical structure, reactivity, or biological activity, which distinguishes it from other compounds.
List of Similar Compounds
- NSC 125973
- NSC 515776
- NSC 181339-01
These compounds may share some similarities with NSC 407066 but differ in their specific properties and applications.
属性
CAS 编号 |
7599-28-2 |
|---|---|
分子式 |
C33H27N11O2 |
分子量 |
609.6 g/mol |
IUPAC 名称 |
1-(4-phenyldiazenylphenyl)-3-[(E)-[6-[(E)-[(4-phenyldiazenylphenyl)carbamoylhydrazinylidene]methyl]pyridin-2-yl]methylideneamino]urea |
InChI |
InChI=1S/C33H27N11O2/c45-32(37-24-14-18-28(19-15-24)41-39-26-8-3-1-4-9-26)43-34-22-30-12-7-13-31(36-30)23-35-44-33(46)38-25-16-20-29(21-17-25)42-40-27-10-5-2-6-11-27/h1-23H,(H2,37,43,45)(H2,38,44,46)/b34-22+,35-23+,41-39?,42-40? |
InChI 键 |
VWGURBURQKEZPX-PHHCTYCVSA-N |
手性 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)N/N=C/C3=NC(=CC=C3)/C=N/NC(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)NN=CC3=NC(=CC=C3)C=NNC(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


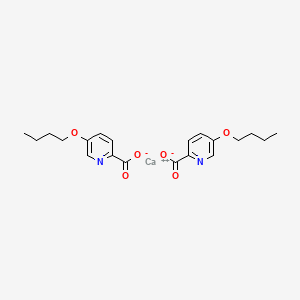
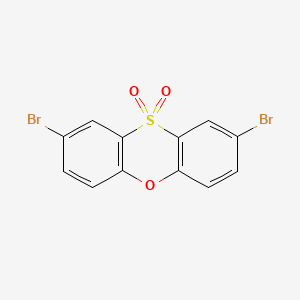


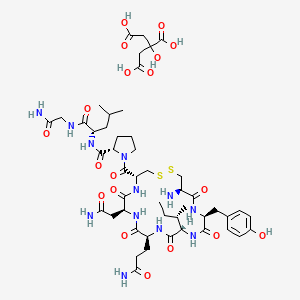


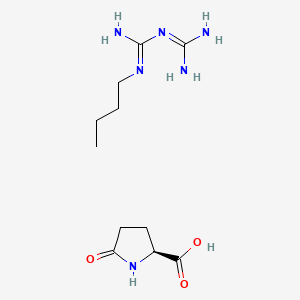
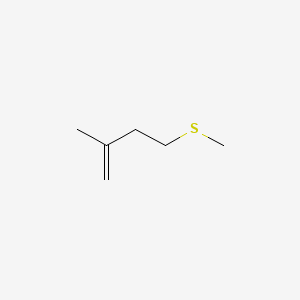
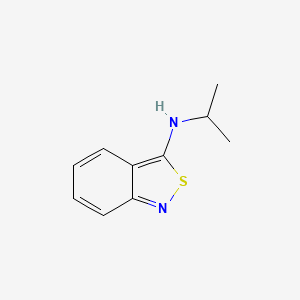
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)
